2-Amino-3-methylbenzoic acid

Catalog No.
S604795
CAS No.
4389-45-1
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3-methylbenzoic acid

CAS Number

4389-45-1

Product Name

2-Amino-3-methylbenzoic acid

IUPAC Name

2-amino-3-methylbenzoic acid

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)

InChI Key

WNAJXPYVTFYEST-UHFFFAOYSA-N

SMILES

Array

Synonyms

2-Amino-3-methylbenzoic Acid; 2-Amino-3-methylbenzoic Acid; 2-Amino-m-toluic Acid; 3-Methyl-2-aminobenzoic Acid; 3-Methylanthranilic Acid; NSC 16049

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)[O-])[NH3+]

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)[O-])[NH3+]

The exact mass of the compound 2-Amino-3-methylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16049. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - Supplementary Records. It belongs to the ontological category of aminobenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-3-methylbenzoic acid, commonly known as 3-methylanthranilic acid, is an ortho-methylated aniline derivative featuring an adjacent carboxylic acid group. With a predicted pKa of approximately 5.01 and a melting point of 174-177 °C, it serves as a critical, sterically constrained building block in organic synthesis[1]. In industrial and pharmaceutical procurement, this compound is primarily sourced as a rigid precursor for the synthesis of C8-substituted quinazolinones, specialized benzodiazepine libraries, and targeted kinase or CD38 inhibitors [2]. Unlike the parent anthranilic acid, the presence of the 3-methyl group introduces significant steric bulk adjacent to the primary amine, fundamentally altering its nucleophilicity, enzymatic recognition, and regiochemical behavior during heterocyclic ring closure[3].

Substituting 2-amino-3-methylbenzoic acid with its isomer, 2-amino-5-methylbenzoic acid, or the unsubstituted anthranilic acid leads to catastrophic failures in both regiochemistry and reaction kinetics[1]. The 3-methyl group provides critical steric hindrance that dictates the formation of C8-substituted quinazolinones; using the 5-methyl isomer shifts the substitution to the C6 position, completely abolishing the binding affinity of downstream APIs designed for specific hydrophobic pockets [2]. Furthermore, in solid-phase peptide synthesis and bioorthogonal catalysis, the ortho-methyl group severely attenuates the amine's reactivity, rendering standard coupling reagents like HATU ineffective and requiring specialized carbodiimide activation protocols that are unnecessary for unhindered analogs [3].

Regioselective Synthesis of C8-Substituted Quinazolinones

In the synthesis of quinazolin-4-one scaffolds, the use of 2-amino-3-methylbenzoic acid directly dictates the formation of 8-methylquinazolinones. When condensed with urea at 125 °C, it yields 8-methyl-1H-quinazoline-2,4-dione in 71% yield [1]. In contrast, substituting with 2-amino-5-methylbenzoic acid yields the C6-methyl isomer. This C8-methyl positioning is critical for downstream API binding affinity, such as in CD38 inhibitors where the C8 substituent occupies a specific hydrophobic pocket that C6-substituted analogs cannot access.

Evidence DimensionRegiochemical outcome in quinazolinone synthesis
Target Compound DataYields 8-methyl-1H-quinazoline-2,4-dione (71% yield)
Comparator Or Baseline2-amino-5-methylbenzoic acid (yields 6-methyl isomer)
Quantified Difference100% shift in methyl regiochemistry from C6 to C8
ConditionsCondensation with urea at 125 °C

Procurement of the 3-methyl isomer is strictly required to access C8-substituted quinazolinone APIs, as isomeric substitution fundamentally alters the target binding profile.

Steric Attenuation of Organocatalytic Reactivity

The 3-methyl group introduces significant steric hindrance adjacent to the primary amine, drastically altering its catalytic profile compared to isomeric analogs. In water-soluble organocatalysis for hydrazone formation, 2-amino-3-methylbenzoic acid exhibits strongly diminished catalytic activity, yielding lower conversions than even unsubstituted aniline[1]. In stark contrast, 2-amino-5-methylbenzoic acid serves as an exceptional catalyst, providing a 3.1-fold higher conversion than aniline and a 44-fold improvement over uncatalyzed reactions.

Evidence DimensionCatalytic conversion efficiency in hydrazone formation
Target Compound DataLower conversion than baseline aniline (<10.4% at 2h)
Comparator Or Baseline2-amino-5-methylbenzoic acid (3.1-fold higher than aniline)
Quantified Difference>3-fold reduction in catalytic activity vs the 5-methyl isomer
Conditions1 mM catalyst, pH 7.4 PBS buffer, 2 hours

Buyers seeking an anthranilic acid-based organocatalyst for bioconjugation must avoid the 3-methyl isomer and procure the 5-methyl or 5-methoxy analogs instead.

Differential Adenylation in NRPS Biosynthetic Pathways

In the engineered biosynthesis of tilimycin analogs, the incorporation of anthranilic acid derivatives is highly sensitive to the substitution pattern. The wild-type NpsA adenylation domain exhibits a >10-fold reduction in activity when processing 2-amino-3-methylbenzoic acid compared to the native 3-hydroxyanthranilic acid [1]. Efficient biocatalytic incorporation of the 3-methyl analog strictly requires engineered NpsA mutants (such as N207A) to accommodate the steric and electronic differences at the 3-position.

Evidence DimensionRelative adenylation activity by wild-type NpsA
Target Compound Data>10-fold reduction in activity
Comparator Or Baseline3-hydroxyanthranilic acid (native substrate baseline)
Quantified Difference>90% decrease in wild-type enzymatic processing efficiency
Conditionsin vitro adenylation assay with wild-type NpsA

Synthetic biology procurement must pair this specific precursor with appropriately mutated enzymes, as standard wild-type biocatalysts will fail to process it efficiently.

Steric Constraints in Solid-Phase Amide Bond Formation

The steric bulk of the ortho-methyl group significantly impedes standard amide coupling reactions. During the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries, highly activated azabenzotriazole-based reagents (e.g., HATU) yield poor reaction conversions when coupling 2-amino-3-methylbenzoic acid to secondary amines [1]. Efficient acylation requires the use of carbodiimides in conjunction with a tertiary amine hydrochloride salt to overcome the steric hindrance that is absent in the unmethylated anthranilic acid baseline.

Evidence DimensionCoupling efficiency with standard reagents (HATU)
Target Compound DataPoor conversion requiring specialized carbodiimide protocols
Comparator Or BaselineUnsubstituted anthranilic acid (standard coupling kinetics)
Quantified DifferenceShift from standard HATU compatibility to strict carbodiimide dependence
ConditionsSolid-phase acylation of support-bound secondary amines

Process chemists must alter standard coupling protocols and reagent procurement when substituting this compound into peptide or combinatorial libraries.

Synthesis of C8-Substituted Quinazolinone APIs

This compound is the mandatory precursor for medicinal chemistry programs targeting CD38 or specific kinases where a methyl group at the 8-position of the quinazoline core is required for pocket-specific binding. Substitution with other isomers will fail to produce the necessary regiochemistry [1].

Solid-Phase Benzodiazepine Library Construction

It is utilized as a sterically constrained building block in combinatorial chemistry to generate 1,4-benzodiazepine-2,5-diones, provided that carbodiimide-based coupling protocols are concurrently procured to overcome the ortho-methyl hindrance during acylation [2].

Engineered Biosynthesis of Tilimycin Analogs

Procured specifically for synthetic biology workflows utilizing mutated nonribosomal peptide synthetases (e.g., NpsA N207A) to generate novel, bio-active nonribosomal peptides where wild-type enzymes exhibit insufficient adenylation activity [3].

Negative Control in Hydrazone Organocatalysis

Employed as a sterically hindered baseline to validate the role of unhindered amines (like 5-methylanthranilic acid) in water-soluble bioorthogonal conjugation assays, as its 3-methyl group actively suppresses catalytic turnover [4].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

151.063328530 Da

Monoisotopic Mass

151.063328530 Da

Heavy Atom Count

11

Appearance

Powder

UNII

8RGX6SQE9N

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (85.42%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (18.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (18.75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.58%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4389-45-1

Dates

Last modified: 11-06-2023

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